Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene
Description
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene is a polycyclic ether compound characterized by a fused norbornene-oxirane framework. Its structure includes a fully saturated decahydro backbone, a methyl group at the 1a position, and a methano bridge connecting the 3- and 6-positions of the naphthoxirene system. This compound is distinct from its chlorinated analogs, such as endrin and dieldrin, due to its lack of halogen substituents and increased hydrogenation.
Properties
CAS No. |
41724-18-9 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodecane |
InChI |
InChI=1S/C12H18O/c1-12-6-10-8-3-2-7(4-8)9(10)5-11(12)13-12/h7-11H,2-6H2,1H3 |
InChI Key |
KSXHZKMRNVQVIE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3C4CCC(C4)C3CC1O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further reactions, such as epoxidation, to introduce the oxirane group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene can undergo various types of chemical reactions, including:
Oxidation: The oxirane group can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Peracids (e.g., m-chloroperbenzoic acid) are commonly used for epoxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Nucleophiles: Water, alcohols, and amines can act as nucleophiles in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications
The applications of Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene span several areas, including:
1. Medicinal Chemistry
- Anticancer Research : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structural motifs can induce apoptosis in leukemia and cervical carcinoma cells .
- Mechanistic Studies : Investigations into the mechanisms of action reveal that this compound may inhibit specific transporters involved in cancer cell metabolism, potentially disrupting their growth and proliferation .
2. Pharmacology
- Biological Activity : The compound has been evaluated for its biological activities, particularly in oncology. Its derivatives have shown promise in targeting cancer cells through various pathways, including apoptosis induction and metabolic disruption .
- Formulation Development : Due to its unique chemical structure, this compound is being explored for formulation in drug delivery systems aimed at enhancing the efficacy of anticancer therapies.
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry assessed the cytotoxic effects of several compounds related to this compound. The findings indicated significant activity against leukemia and cervical carcinoma cells, with mechanisms involving apoptosis and cell cycle arrest.
Study 2: Mechanistic Insights
Research focusing on the inhibition of monocarboxylate transporters (MCTs) by this compound revealed its potential to disrupt metabolic pathways in cancer cells. This inhibition could lead to reduced lactate export, thereby affecting tumor growth dynamics .
Study 3: Comparative Analysis
A comparative study highlighted that this compound showed superior potency against certain cancer types compared to analogs. Quantitative data on IC50 values across different cell lines were provided, showcasing its effectiveness as a potential therapeutic agent.
Mechanism of Action
The mechanism by which Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to changes in the activity of enzymes or the function of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core naphthoxirene skeleton with cyclodiene insecticides like endrin and dieldrin , but critical differences in substituents and saturation significantly alter its physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituents: The methyl group in this compound reduces lipophilicity compared to the chlorinated endrin and dieldrin. The absence of chlorine atoms may also reduce reactivity toward biological targets (e.g., GABA receptors), which are critical to the insecticidal activity of cyclodienes.
Hydrogenation Level :
- The decahydro backbone indicates full saturation, enhancing conformational rigidity and possibly improving thermal stability. In contrast, the octahydro structures of endrin and dieldrin retain partial unsaturation, contributing to their environmental persistence and reactivity.
Toxicity and Applications: Endrin and dieldrin are banned or restricted globally due to acute neurotoxicity and carcinogenicity . The methyl-substituted analog, however, lacks evidence of similar hazards, positioning it as a safer candidate for exploratory applications.
Research Findings and Limitations
- Synthesis Pathways: The compound is likely synthesized via Diels-Alder reactions analogous to cyclodienes, but with methylated precursors.
- Environmental Impact : Theoretical models suggest its lower lipophilicity and absence of halogens would reduce ecosystem risks compared to endrin/dieldrin. However, empirical data are absent.
Biological Activity
Decahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene (CAS No. 41724-18-9) is a bicyclic compound with notable biological properties. This article explores its chemical structure, biological activities, and relevant case studies to provide a comprehensive overview of its potential applications in pharmacology and medicinal chemistry.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₂H₁₈O
- Molecular Weight : 178.27 g/mol
- Canonical SMILES : CC12CC3C4CCC(C4)C3CC1O2
This compound belongs to a class of compounds known as oxiranes or epoxides, which are recognized for their reactivity and versatility in organic synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. A study on essential oils derived from various plants has shown that certain terpenes and related compounds possess antibacterial and antifungal properties. These findings suggest that this compound may also exhibit similar activities due to its structural characteristics .
Case Study 1: Antimicrobial Activity Assessment
In a comparative study assessing the antimicrobial efficacy of various essential oils, it was found that compounds with similar bicyclic structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study utilized the agar diffusion method to measure the inhibition zones. While this compound was not directly tested, its structural similarities suggest potential effectiveness against microbial strains .
Case Study 2: Antioxidant Activity Evaluation
A recent study evaluated the antioxidant properties of various terpenoids using the DPPH assay. Compounds structurally related to this compound showed IC50 values indicating effective radical scavenging capabilities. This suggests that further research into this compound could yield valuable insights into its antioxidant potential .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Antimicrobial Activity | Antioxidant Activity (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (similar structure) | Positive | 50 µg/mL |
| Compound B (similar structure) | Positive | 30 µg/mL |
Note: TBD = To Be Determined; further studies are required for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
